![molecular formula C19H20N4O3S B2446633 3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391918-75-5](/img/structure/B2446633.png)
3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
- Allosteric CC-chemokine Receptor 4 (CCR4) Antagonists : A study on indazole arylsulfonamides, which share structural similarities with the specified compound, showed their synthesis and examination as human CCR4 antagonists. These compounds demonstrated how methoxy-containing groups and small substituents at specific positions can influence potency. Aryl sulfonamide antagonists bind to CCR4 at an allosteric site, suggesting potential applications in targeting chemokine receptors for therapeutic purposes (Procopiou et al., 2013).
Catalyst- and Solvent-Free Synthesis
- Microwave-Assisted Fries Rearrangement : Research into the regioselective synthesis of triazole derivatives, which are structurally related to the given compound, highlighted a catalyst- and solvent-free method using microwave assistance. This study emphasizes the efficiency and environmental benefits of such methodologies in creating heterocyclic compounds, potentially useful in pharmaceuticals and materials science (Moreno-Fuquen et al., 2019).
Antioxidant Activity
- Antioxidant Properties Evaluation : A novel benzamide compound's structure was analyzed, demonstrating the integration of experimental and theoretical methods to evaluate its antioxidant properties. This approach provides insights into the potential health-related applications of benzamide derivatives in combating oxidative stress (Demir et al., 2015).
Antimicrobial Activities
- 1,2,4-Triazole Derivatives : The synthesis of new triazole derivatives and their screening for antimicrobial activities showcased the potential use of such compounds in developing new antimicrobial agents. This research indicates the importance of structural modifications to enhance biological activity (Bektaş et al., 2007).
Fluorescent Properties
- Blue Emitting Fluorophores : A study on novel N-2-aryl-1,2,3-triazoles revealed their synthesis and photophysical properties, contributing to the development of blue-emitting fluorophores for potential applications in optoelectronic devices and fluorescent markers (Padalkar et al., 2015).
properties
IUPAC Name |
3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-25-14-8-6-7-13(11-14)18(24)20-12-17-21-22-19(27-3)23(17)15-9-4-5-10-16(15)26-2/h4-11H,12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJUAKZXIMJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridin-3-yl-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B2446551.png)
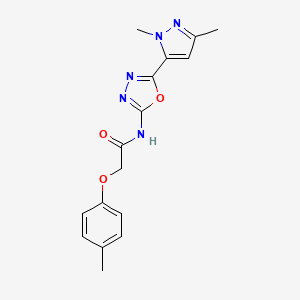
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2446554.png)
![1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2446557.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2446558.png)
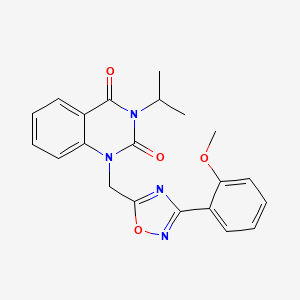
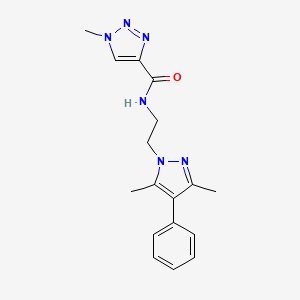
![Methyl 4-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B2446561.png)
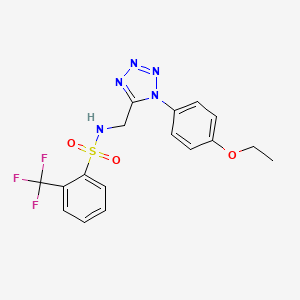
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2446565.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2446566.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2446571.png)
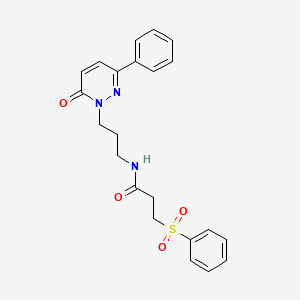
![2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2446573.png)